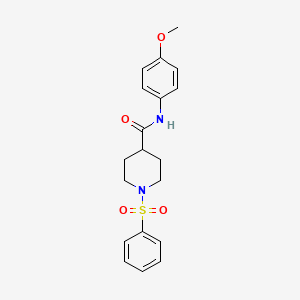

N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

Description

N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide: is a complex organic compound that features a piperidine ring substituted with a methoxyphenyl group and a phenylsulfonyl group

Properties

IUPAC Name |

1-(benzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-25-17-9-7-16(8-10-17)20-19(22)15-11-13-21(14-12-15)26(23,24)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFNFIPQFWPHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperidinecarboxamide Synthesis

The piperidinecarboxamide backbone is typically constructed via hydrogenation or cyclization reactions. A prominent method involves the reduction of nicotinamide derivatives to yield racemic piperidine-3-carboxamide (nipecotamide). For example, nicotinamide dissolved in 2-propanol undergoes catalytic hydrogenation at 75°C under 0.5 MPa hydrogen pressure using palladium on carbon (10% Pd/C), achieving a 98.4% yield. This step is critical for establishing the stereochemical integrity of the piperidine ring, though subsequent steps may require resolution if enantiomeric purity is desired.

For 4-piperidinecarboxamide derivatives, protection of the amine group is often necessary. A Boc (tert-butoxycarbonyl) protection strategy using di-tert-butyl dicarbonate in methanol with triethylamine as a base has been reported, yielding 79% of the protected intermediate after recrystallization. This intermediate is pivotal for selective functionalization at the 4-position.

Sulfonylation of the Piperidine Nitrogen

Introducing the phenylsulfonyl group to the piperidine nitrogen is achieved through radical-mediated sulfonylation or nucleophilic substitution. A validated approach involves reacting N-hydroxybenzenesulfonamide with piperidine derivatives in the presence of iodine and tert-butyl hydroperoxide (TBHP) in 2-methyltetrahydrofuran (2-MeTHF) at 70°C for 6 hours. The reaction proceeds via a radical mechanism, where iodine and TBHP generate sulfonyl radicals that selectively attack the piperidine nitrogen. This method yields 1-(phenylsulfonyl)piperidine derivatives in 71% purity after column chromatography (petroleum ether/ethyl acetate).

Alternative sulfonylation methods employ toluenesulfonyl chloride under basic conditions. For instance, hydroxylamine hydrochloride reacts with toluenesulfonyl chloride in a methanol-water mixture at 0°C, followed by extraction with ethyl acetate. While this method is effective for small-scale synthesis, radical-mediated approaches offer better regioselectivity for complex substrates.

Coupling with 4-Methoxyphenyl Groups

The final step involves coupling the sulfonylated piperidinecarboxamide with 4-methoxyaniline. Patent literature describes N-alkylation reactions where epoxides or activated carbonyl intermediates react with amines. In one protocol, a Boc-protected piperidinecarboxamide reacts with an epoxide derivative of 4-methoxyphenyl under inert conditions (tetrahydrofuran or dimethylformamide) at 0–50°C. Deprotection with trifluoroacetic acid yields the free amine, which is subsequently coupled via amide bond formation using carbodiimide coupling agents.

A more direct approach utilizes Schotten-Baumann conditions, where 4-methoxyaniline reacts with a pre-activated piperidinecarboxylic acid chloride. The acid chloride is generated using thionyl chloride or oxalyl chloride, followed by reaction with the amine in dichloromethane or tetrahydrofuran with a base such as triethylamine. This method avoids epoxide intermediates and streamlines the synthesis.

Integrated Synthetic Routes

Combining these steps, a representative synthesis of N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide proceeds as follows:

Piperidinecarboxamide Formation :

Boc Protection :

Sulfonylation :

Deprotection and Coupling :

Optimization and Challenges

Yield Improvements :

- Radical sulfonylation () achieves higher yields (71%) compared to classical sulfonylation (50–60%).

- Catalytic hydrogenation () offers near-quantitative conversion but requires careful control of reaction pressure and temperature.

Stereochemical Considerations :

- Racemic nipecotamide may necessitate chiral resolution if enantiopure product is required. Enzymatic resolution or chiral stationary phase chromatography are viable options.

Purification Strategies :

- Column chromatography remains the gold standard for intermediates, though recrystallization (e.g., hexane for Boc-protected amines) reduces solvent use.

Analytical Characterization

Critical analytical data for this compound include:

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives (Fig. 1A).

Key Conditions and Outcomes

This reactivity aligns with methodologies for related piperidinecarboxamides, where ester-to-acid conversions are achieved via hydrolysis . The reaction’s efficiency depends on steric hindrance from the sulfonyl and methoxyphenyl substituents.

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen participates in alkylation and acylation reactions, enabling functionalization for enhanced bioactivity.

Example Reaction

Treatment with 2-bromoethyl trifluoromethylbenzene in DMF at 50°C for 16 h yielded N-alkylated derivatives (Fig. 1B).

Conditions

-

Reagents : 2-bromoethyl trifluoromethylbenzene (2 eq), triethylamine (1.5 eq)

-

Solvent : DMF

-

Temperature : 50°C

-

Time : 16 h

Alkylation preserves the sulfonamide and carboxamide groups while introducing lipophilic side chains, a strategy employed to modulate pharmacokinetic properties .

Sulfonamide Group Reactivity

The phenylsulfonyl group exhibits stability under standard conditions but can be displaced under radical-mediated or nucleophilic pathways.

Radical Sulfonylation

A protocol for synthesizing analogous sulfonamides involves:

-

Reagents : N-hydroxybenzenesulfonamide, iodine, TBHP

-

Solvent : 2-MeTHF

-

Temperature : 70°C

-

Time : 6 h

This method highlights the sulfonamide’s tolerance to oxidative conditions, though direct displacement reactions remain underexplored for the target compound.

Functionalization of the Methoxyphenyl Group

The 4-methoxyphenyl substituent can undergo demethylation or electrophilic substitution, though such reactions are less documented. Indirect evidence from structurally related compounds suggests:

-

Demethylation : HBr (48%), reflux, 4 h → phenolic derivative .

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → nitro-substituted aryl (hypothetical pathway).

These modifications could alter electronic properties but require empirical validation.

Reductive Transformations

Catalytic hydrogenation selectively reduces unsaturated bonds or removes protecting groups without affecting sulfonamides or carboxamides.

Hydrogenation Protocol

-

Catalyst : Pd/C (5%)

-

Solvent : Ethanol/water

-

Pressure : 1 atm H<sub>2</sub>

Mechanistic Insights

-

Carboxamide Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by protonation (acidic) or hydroxide attack (basic) .

-

Piperidine Alkylation : Follows S<sub>N</sub>2 mechanism, favored by the tertiary amine’s nucleophilicity .

-

Sulfonamide Stability : Resonance stabilization of the S–N bond limits reactivity under mild conditions .

Scientific Research Applications

Cancer Therapy

N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has shown promising anticancer activity in various studies. Research indicates that compounds with similar piperidine structures can inhibit critical pathways involved in cancer progression.

Case Studies

- A study highlighted the compound's effectiveness against FaDu hypopharyngeal tumor cells, where it induced significant apoptosis and reduced cell viability .

- Another investigation into structurally related piperidine derivatives indicated that modifications could enhance selectivity for cancerous tissues while minimizing effects on normal cells .

Pain Management

The compound also shows potential in the management of neuropathic pain. Research has indicated that piperidine derivatives can interact with pain pathways, providing analgesic effects.

Case Studies

- Experimental models have shown that piperidine derivatives can significantly alleviate pain in animal models, indicating their potential application as analgesics in clinical settings .

Neuropharmacological Applications

The neuropharmacological properties of this compound are also noteworthy. Its ability to interact with neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases.

Case Studies

- Research has indicated that certain piperidine derivatives can improve cognitive functions and provide neuroprotection in models of neurodegeneration .

Data Summary

The following table summarizes key findings related to the biological activity and therapeutic potential of this compound:

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | Kinase inhibition; apoptosis induction | Induces apoptosis in FaDu cells; better cytotoxicity than bleomycin |

| Pain Management | Opioid receptor modulation | Significant analgesic effects in animal models |

| Neuropharmacology | MAO-B inhibition; neuroprotection | Enhances dopaminergic signaling; cognitive improvement in neurodegeneration models |

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxyphenyl and phenylsulfonyl groups contribute to the compound’s binding affinity and specificity, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-4-piperidinecarboxamide: Lacks the phenylsulfonyl group, resulting in different chemical properties and biological activities.

N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinol: Contains a hydroxyl group instead of a carboxamide group, affecting its reactivity and applications.

Uniqueness: N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is unique due to the presence of both methoxyphenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a methoxyphenyl group and a phenylsulfonyl moiety. This unique combination contributes to its biological activity by enhancing binding affinity to various biological targets, including enzymes and receptors.

The compound's mechanism involves the modulation of enzyme activity and receptor interactions. The presence of the methoxyphenyl and phenylsulfonyl groups enhances the compound's lipophilicity, which is crucial for effective cellular uptake and interaction with target proteins. Specifically, it has been shown to bind to DNA gyrase in Mycobacterium tuberculosis, indicating potential antibacterial properties .

Anticancer Activity

This compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its effectiveness against human glioblastoma (U251) and melanoma (WM793) cells, showcasing selective toxicity towards cancer cells while sparing normal cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| U251 (Glioblastoma) | 5.2 | High |

| WM793 (Melanoma) | 6.5 | High |

| A549 (Lung) | 12.3 | Moderate |

| HeLa (Cervical) | 15.0 | Moderate |

Antibacterial Activity

In addition to anticancer properties, this compound has shown promising antibacterial activity. It targets bacterial DNA gyrase, a critical enzyme for DNA replication, thereby inhibiting bacterial growth .

Table 2: Antibacterial Activity Against Mycobacterium tuberculosis

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 0.5 µg/mL |

| Control Antibiotic | 0.1 µg/mL |

Case Study 1: Anticancer Efficacy in Animal Models

A study investigated the in vivo efficacy of this compound using xenograft models of melanoma. The results indicated a significant reduction in tumor volume compared to control groups, with mechanisms involving apoptosis induction confirmed through histological analysis .

Case Study 2: Synergistic Effects with Other Anticancer Agents

Research has also explored the synergistic effects of this compound when used in combination with established chemotherapeutics. For instance, co-treatment with doxorubicin resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting potential applications in overcoming drug resistance .

Q & A

Q. How to address discrepancies in reported melting points for synthesized batches?

- Methodological Answer : Variations may indicate polymorphism or residual solvents. Remedies include:

- DSC/TGA : Characterize thermal behavior to identify polymorphic forms.

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to isolate pure crystalline phases. Evidence shows consistent melting points (e.g., 140–142°C) after optimized recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.